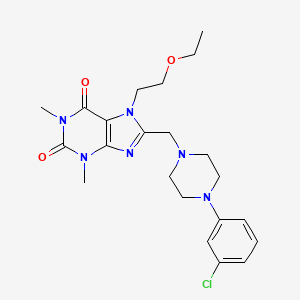![molecular formula C12H7Cl2N5O2 B2875790 4,5-dichloro-1-[4-(4-nitro-1H-pyrazol-3-yl)phenyl]-1H-imidazole CAS No. 650592-12-4](/img/structure/B2875790.png)
4,5-dichloro-1-[4-(4-nitro-1H-pyrazol-3-yl)phenyl]-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-dichloro-1-[4-(4-nitro-1H-pyrazol-3-yl)phenyl]-1H-imidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DNPI and is a derivative of imidazole. In
Wissenschaftliche Forschungsanwendungen
DNPI has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DNPI has shown promising results as an anti-cancer agent. Studies have reported that DNPI inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DNPI has also been studied for its potential use in the treatment of Alzheimer's disease. In agriculture, DNPI has been studied for its potential use as a herbicide. DNPI has been reported to inhibit the growth of weeds by inhibiting the activity of photosystem II. In material science, DNPI has been studied for its potential use as a building block for the synthesis of novel materials.
Wirkmechanismus
The mechanism of action of DNPI is not fully understood. Studies have reported that DNPI inhibits the activity of certain enzymes, which leads to the inhibition of cell proliferation and induction of apoptosis. DNPI has also been reported to inhibit the activity of photosystem II, which leads to the inhibition of weed growth.
Biochemical and Physiological Effects:
DNPI has been reported to have several biochemical and physiological effects. In vitro studies have reported that DNPI inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DNPI has also been reported to inhibit the activity of photosystem II, which leads to the inhibition of weed growth. In vivo studies have reported that DNPI has low toxicity and is well-tolerated in animals.
Vorteile Und Einschränkungen Für Laborexperimente
DNPI has several advantages for lab experiments. DNPI is easy to synthesize, and the yield is reported to be high. DNPI is also stable and can be stored for long periods without degradation. However, DNPI has some limitations for lab experiments. DNPI is insoluble in water, which makes it difficult to use in aqueous solutions. DNPI is also sensitive to light, which can lead to degradation.
Zukünftige Richtungen
There are several future directions for the study of DNPI. In medicine, further studies are needed to determine the efficacy of DNPI as an anti-cancer agent and its potential use in the treatment of Alzheimer's disease. In agriculture, further studies are needed to determine the effectiveness of DNPI as a herbicide and its potential impact on the environment. In material science, further studies are needed to explore the use of DNPI as a building block for the synthesis of novel materials.
Conclusion:
In conclusion, DNPI is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DNPI has been studied for its potential use as an anti-cancer agent, herbicide, and building block for the synthesis of novel materials. Further studies are needed to determine the efficacy of DNPI in these fields and to explore its potential applications in other areas.
Synthesemethoden
The synthesis of DNPI involves the reaction of 4-nitro-1H-pyrazole-3-carbaldehyde with 4-(4,5-dichloroimidazol-1-yl)aniline in the presence of a base. The reaction proceeds through a condensation reaction to form DNPI. The yield of DNPI is reported to be high, and the purity can be obtained through recrystallization.
Eigenschaften
IUPAC Name |
4,5-dichloro-1-[4-(4-nitro-1H-pyrazol-5-yl)phenyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N5O2/c13-11-12(14)18(6-15-11)8-3-1-7(2-4-8)10-9(19(20)21)5-16-17-10/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXHXKYRABYJFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)[N+](=O)[O-])N3C=NC(=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dichloro-1-[4-(4-nitro-1H-pyrazol-3-yl)phenyl]-1H-imidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2875709.png)


![4-Methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B2875714.png)


![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2875721.png)
![4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B2875722.png)



![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide](/img/no-structure.png)
![5-[(3-chlorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2875730.png)